![molecular formula C22H30O8 B14656128 (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 53710-66-0](/img/structure/B14656128.png)
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of carboxyethenyl and hydroxyethoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol typically involves multi-step organic reactions. The initial step often includes the formation of the carboxyethenyl group through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. The hydroxyethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an epoxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol involves its interaction with specific molecular targets. The carboxyethenyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid: Lacks the hydroxyethoxy group, resulting in different reactivity and applications.
2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol: Lacks the carboxyethenyl group, leading to variations in chemical behavior and uses.
Uniqueness
The combination of carboxyethenyl and hydroxyethoxy groups in (E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol imparts unique chemical properties, making it distinct from other similar compounds
属性
CAS 编号 |
53710-66-0 |
|---|---|
分子式 |
C22H30O8 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H10O4.C10H20O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-8H,(H,13,14)(H,15,16);9-12H,1-8H2/b7-5+,8-6+; |
InChI 键 |
XDIOGRIJHMREOD-PUFOULASSA-N |
手性 SMILES |
C1C(CCC(C1)OCCO)OCCO.C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O |
规范 SMILES |
C1CC(CCC1OCCO)OCCO.C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)

![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)

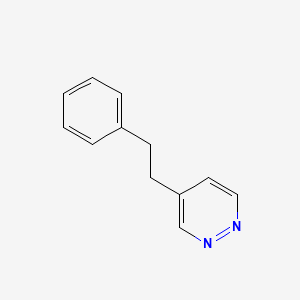
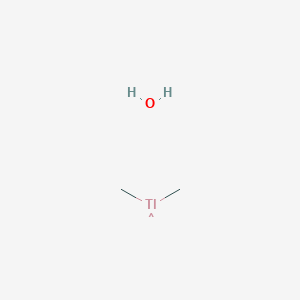
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
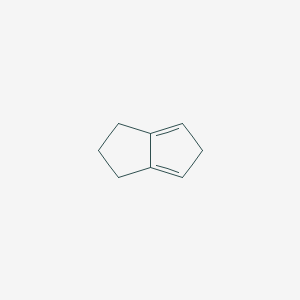
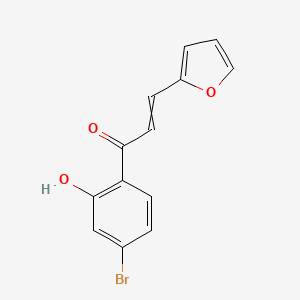
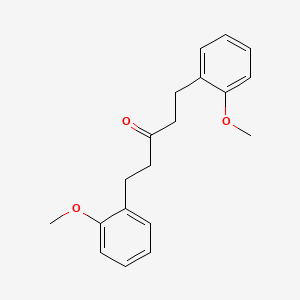
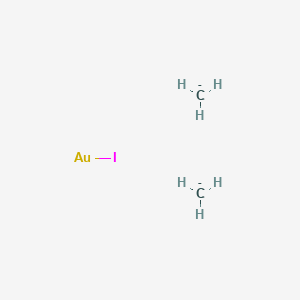
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
